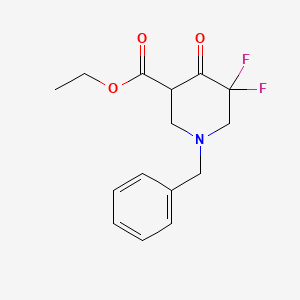

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJRPGBYSFNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678331 | |

| Record name | Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067915-34-7 | |

| Record name | Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Abstract

This compound is a synthetic heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure incorporates three key features: a piperidine core, a gem-difluoro substitution adjacent to a ketone, and a versatile β-keto ester moiety. This strategic combination of functional groups makes it a highly valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, outlines a plausible synthetic strategy, details expected analytical characterization, and explores its chemical reactivity and potential applications for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous classes of drugs and natural alkaloids.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune molecular properties:

-

Metabolic Stability: The C-F bond is resistant to enzymatic oxidation, often blocking metabolically labile sites and increasing a drug's in vivo half-life.

-

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.

-

Binding Affinity: The strong dipole of the C-F bond can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and selectivity.

-

Conformational Control: The steric and electronic effects of fluorine can restrict the conformational flexibility of a molecule, locking it into a more biologically active shape.[4][5]

This compound (CAS 1067915-34-7) serves as an exemplary building block, providing a pre-functionalized and fluorinated piperidine core for further synthetic elaboration in pharmaceutical and agrochemical research.[6][7]

Molecular Structure and Physicochemical Properties

The compound features a piperidone ring with a benzyl group on the nitrogen, an ethyl carboxylate at the 3-position, and a gem-difluoro group at the 5-position, alpha to the C4-ketone.

Caption: Molecular structure of the title compound.

Table 1: Compound Identifiers

| Property | Value | Reference |

| CAS Number | 1067915-34-7 | [7][8][9] |

| Molecular Formula | C₁₅H₁₇F₂NO₃ | [7][8] |

| Molecular Weight | 297.30 g/mol | [8] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes | Reference |

| Boiling Point | 365.6 ± 42.0 °C | Predicted | [7] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [7] |

| Appearance | Not specified | Likely a solid or high-boiling oil | |

| Solubility | Not specified | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Proposed Synthesis and Mechanistic Insights

Caption: Proposed synthetic workflow via Dieckmann condensation.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Acyclic Diester Precursor

-

To a solution of N-benzylglycine ethyl ester in a suitable aprotic solvent (e.g., THF), add a non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate.

-

Slowly add a solution of ethyl 4,4-difluoro-4-iodobutanoate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

-

Purify the crude product via column chromatography to yield the acyclic diester precursor.

Causality: The use of a strong, non-nucleophilic base like LDA ensures complete and regioselective formation of the enolate from the glycine ester without competing side reactions. The iodo- leaving group on the butanoate is highly reactive towards SN2 displacement by the enolate.

Step 2: Intramolecular Dieckmann Condensation

-

Dissolve the purified diester precursor in anhydrous toluene or THF.

-

Add a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), portion-wise at 0 °C.

-

Heat the mixture to reflux to drive the intramolecular cyclization. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench with a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the resulting enolate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Causality: The Dieckmann condensation is a classic method for forming five- and six-membered rings via intramolecular Claisen condensation. A strong base is required to deprotonate the carbon alpha to one of the ester groups, initiating the cyclization. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.

Spectroscopic and Analytical Characterization

While commercial suppliers do not provide detailed analytical data for this compound, its structure allows for the prediction of key spectroscopic features. A rigorous quality control workflow is essential to confirm identity and purity.

Caption: Standard analytical workflow for compound validation.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.~3.6 ppm (s, 2H): Benzylic -CH₂- protons.~4.2 ppm (q, 2H): -OCH₂CH₃ of the ethyl ester.~1.3 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester.~2.5-3.5 ppm (m, 5H): Piperidine ring protons (C2-H₂, C3-H, C6-H₂), likely complex multiplets with potential H-F coupling. |

| ¹³C NMR | ~195 ppm (t): Ketone C=O at C4 (triplet due to coupling with two adjacent F atoms).~168 ppm: Ester C=O.~137, 129, 128, 127 ppm: Aromatic carbons.~120 ppm (t): CF₂ carbon at C5 (large C-F coupling constant).~62 ppm: -OCH₂CH₃.~50-60 ppm: Piperidine and benzylic carbons.~14 ppm: -OCH₂CH₃. |

| ¹⁹F NMR | A single signal (singlet) is expected as the two fluorine atoms are chemically equivalent. |

| IR (cm⁻¹) | ~1745: Ester C=O stretch.~1725: Ketone C=O stretch.~1100-1200: Strong C-F bond stretches. |

| HRMS (ESI+) | Calculated m/z for [C₁₅H₁₈F₂NO₃]⁺ ([M+H]⁺): 298.1255. Found value should be within 5 ppm. |

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation: Use a standard reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution method.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Detection: Monitor at 254 nm using a UV detector.

-

Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

Chemical Reactivity and Synthetic Applications

The compound's trifunctional nature provides multiple handles for chemical modification, making it a versatile scaffold for building molecular libraries.

Caption: Key chemical transformations of the title compound.

-

Reduction of the C4-Ketone: The ketone can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol. This reaction creates a new stereocenter, leading to a mixture of diastereomers that can potentially be separated.

-

N-Debenzylation: The N-benzyl protecting group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas over a Palladium on carbon catalyst). This unmasks the secondary amine, which is a crucial handle for introducing diverse substituents through N-alkylation, N-acylation, or reductive amination.

-

Modification of the β-Keto Ester: The ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in pharmaceuticals.

These transformations highlight the compound's utility as a scaffold for generating libraries of fluorinated piperidine analogues for structure-activity relationship (SAR) studies in drug discovery programs.[6]

Conclusion

This compound is a powerful and versatile chemical building block. Its strategically incorporated fluorine atoms offer a means to enhance the metabolic stability and modulate the physicochemical properties of derivative compounds. The presence of three distinct and selectively addressable functional groups—a ketone, an ester, and a cleavable N-benzyl group—provides chemists with a robust platform for creating diverse and complex molecules. This guide has provided a framework for understanding its properties, synthesis, and reactivity, underscoring its significant potential for researchers and scientists in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. lookchem.com [lookchem.com]

- 8. capotchem.com [capotchem.com]

- 9. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]

A Comprehensive Guide to the Structural Elucidation of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Foreword: The 'Why' Before the 'How'

In modern drug discovery, the piperidine scaffold is a cornerstone, prized for its frequent appearance in bioactive molecules and its conformational flexibility. The strategic introduction of fluorine atoms, particularly a gem-difluoro group, can profoundly enhance a molecule's pharmacological profile by modulating its basicity, lipophilicity, and metabolic stability.[1] Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a key building block that embodies this principle, serving as a valuable intermediate in the synthesis of novel therapeutics.[2][3]

This guide is not merely a list of procedures. It is a methodological narrative designed for researchers and drug development professionals. We will dissect the logic behind the multi-technique approach required for unambiguous structure confirmation, demonstrating how each piece of analytical data serves as a self-validating check on the others. Our goal is to move beyond simple data reporting and into the realm of interpretive expertise, establishing a robust and irrefutable structural assignment.

The Foundational Blueprint: Mass Spectrometry

Before we can assemble the puzzle, we must ensure we have all the pieces. High-Resolution Mass Spectrometry (HRMS) is our foundational tool, tasked with providing the empirical formula—the elemental composition of our target molecule.

Causality of Technique:

We choose HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), for two primary reasons. First, it is sensitive and requires minimal sample. Second, and more critically, its high mass accuracy (typically <5 ppm) allows us to distinguish between isobars (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in the assigned molecular formula.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use a positive ion mode to generate the protonated molecular ion, [M+H]⁺. Typical ESI source parameters would be a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

Mass Analysis: Acquire the full scan mass spectrum using an Orbitrap or Time-of-Flight (TOF) mass analyzer over a range of m/z 100-500.

-

Data Processing: Determine the monoisotopic mass of the [M+H]⁺ ion and use the instrument software to predict the elemental composition based on the exact mass.

Data Interpretation & Validation

The proposed structure has a molecular formula of C₁₅H₁₇F₂NO₃.[3][4]

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₅H₁₇F₂NO₃ | N/A |

| Exact Mass (M) | 297.1176 | N/A |

| Protonated Ion [M+H]⁺ | 298.1254 | m/z 298.1254 ± 5 ppm |

The observation of an ion with an m/z value matching the theoretical [M+H]⁺ within a narrow mass tolerance window provides the first robust piece of evidence for our proposed formula.

Structural Fragmentation (MS/MS): Corroborating Connectivity

To further validate the structure, we can perform tandem mass spectrometry (MS/MS) by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's connectivity. The benzyl group is particularly informative, as it readily forms a stable tropylium cation at m/z 91 upon fragmentation.

Identifying the Scaffolding: Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides a rapid assessment of the functional groups present. It is an orthogonal technique that complements the mass spectrometry data.

Causality of Technique:

Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy levels. By identifying these absorption bands, we can confirm the presence of key structural motifs like carbonyls and carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Interpretation |

| C=O (Ketone) | Stretch | ~1730 cm⁻¹ | Confirms the 4-oxopiperidine core. |

| C=O (Ester) | Stretch | ~1745 cm⁻¹ | Confirms the ethyl carboxylate group. May overlap with the ketone stretch, appearing as a broadened or shoulder peak. |

| C-F | Stretch | 1100-1300 cm⁻¹ | Strong, characteristic absorbance confirming the presence of fluorine. |

| C-O (Ester) | Stretch | 1000-1300 cm⁻¹ | Confirms the ester linkage. |

| Aromatic C-H | Stretch | >3000 cm⁻¹ | Indicates the presence of the benzyl group's aromatic ring. |

| Aliphatic C-H | Stretch | <3000 cm⁻¹ | Corresponds to the piperidine ring and ethyl/benzyl CH₂ groups. |

The High-Resolution Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework and the precise connectivity of the atoms. A multi-dimensional approach (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) is essential for an unambiguous assignment.

Causality of Technique:

NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal bonding relationships. The choice of NMR solvent can influence chemical shifts, so consistency is key for comparing data against references.[5][6] Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[7]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Subsequently, acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs. Acquisition times for 2D experiments may range from 30 minutes to several hours.

Workflow for Comprehensive NMR Analysis

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through coupling patterns.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |

| CH₂ (Ethyl) | ~4.1-4.2 | Quartet (q) | 2H | Coupled to the adjacent CH₃ group. |

| CH₂ (Piperidine, C6) | ~2.8-3.0 | Multiplet (m) | 2H | Diastereotopic protons coupled to each other and C5-F. |

| CH (Piperidine, C3) | ~3.5-3.7 | Triplet (t) | 1H | Coupled to the adjacent CH₂ group at C2. |

| CH₂ (Piperidine, C2) | ~3.2-3.4 | Multiplet (m) | 2H | Diastereotopic protons coupled to each other and C3-H. |

| CH₂ (Benzyl) | ~3.6-3.8 | Singlet (s) | 2H | Adjacent to nitrogen, no proton neighbors. |

| Ar-H (Benzyl) | ~7.2-7.4 | Multiplet (m) | 5H | Aromatic protons of the phenyl ring. |

A COSY spectrum would be used to confirm these couplings, showing correlations between the ethyl CH₂ and CH₃, and between the piperidine protons at C2 and C3.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ketone, C4) | ~195-205 | Ketone carbonyl, deshielded. |

| C=O (Ester) | ~168-172 | Ester carbonyl. |

| CF₂ (C5) | ~115-125 | Carbon attached to two electronegative fluorine atoms; will appear as a triplet due to ¹JCF coupling. |

| Aromatic (Benzyl) | ~127-138 | Multiple signals for the aromatic carbons. |

| CH (Piperidine, C3) | ~50-55 | Aliphatic carbon adjacent to ester. |

| CH₂ (Piperidine, C2, C6) | ~45-60 | Aliphatic carbons adjacent to nitrogen. |

| CH₂ (Benzyl) | ~60-65 | Aliphatic carbon adjacent to nitrogen and phenyl ring. |

| CH₂ (Ethyl) | ~61-63 | Ester methylene carbon. |

| CH₃ (Ethyl) | ~13-15 | Ester methyl carbon. |

An HSQC spectrum directly links each proton to the carbon it is attached to, confirming the assignments made in the ¹H and ¹³C tables. The most crucial correlations are revealed by the HMBC spectrum, which shows 2- and 3-bond correlations between protons and carbons, locking the fragments together.

¹⁹F NMR: The Fluorine Signature

The ¹⁹F NMR spectrum provides direct evidence for the fluorine atoms.

Causality of Technique:

¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR. Its chemical shift is very sensitive to the electronic environment.

Expected Data:

For the 5,5-difluoro group, the two fluorine atoms are chemically equivalent. They will be coupled to the two adjacent protons on C6. Therefore, we expect to see a single resonance in the ¹⁹F NMR spectrum that appears as a triplet (due to coupling with the two H6 protons).

Synthesis of Evidence: The Final Structure

-

HRMS provides the exact molecular formula.

-

FTIR confirms the presence of the key ketone, ester, and C-F functional groups.

-

¹H and ¹³C NMR build the C-H framework, identifying all the constituent parts of the molecule.

-

¹⁹F NMR specifically confirms the gem-difluoro substitution pattern at the C5 position.

-

2D NMR (COSY, HSQC, and especially HMBC) acts as the definitive glue, connecting the benzyl group to the piperidine nitrogen, the ethyl group to the carboxylate, and establishing the full connectivity of the piperidine ring, leaving no ambiguity.

By following this logical and self-validating workflow, we can assert with the highest degree of scientific confidence the structure of this compound, providing a solid foundation for its use in further research and development.

References

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. Retrieved from [Link]

-

ACS Publications. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. Retrieved from [Link]

-

PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1067915-34-7, this compound. Retrieved from [Link]

-

National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

Sources

The Biological Significance of Gem-Difluorinated Piperidines: A Strategic Tool in Modern Drug Discovery

An In-Depth Technical Guide:

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics due to its favorable pharmacological properties and synthetic tractability.[1] However, optimizing lead compounds containing this scaffold often requires fine-tuning of their physicochemical and pharmacokinetic profiles. Gem-difluorination, the substitution of two hydrogens on a single carbon with fluorine atoms (a CF₂ group), has emerged as a powerful strategy to modulate these properties. This guide provides a comprehensive analysis of the biological significance of gem-difluorinated piperidines, exploring the profound and often complex effects of this modification on basicity (pKa), lipophilicity (LogP), molecular conformation, and metabolic stability. We will delve into the causal mechanisms behind these changes, present practical synthetic methodologies, and showcase the application of this unique structural motif in contemporary drug discovery programs.

The Piperidine Scaffold: A Privileged Structure in a Chemist's Toolbox

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[1] Its prevalence stems from several key features:

-

Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring possesses a distinct 3D shape, allowing for precise spatial orientation of substituents to engage with complex protein binding pockets.[1]

-

Basic Nitrogen Center: The nitrogen atom typically acts as a proton acceptor at physiological pH, which can be crucial for solubility and for forming key ionic interactions with biological targets.

-

Synthetic Versatility: A wealth of established synthetic methods allows for the controlled functionalization of the piperidine ring at various positions.[2]

However, the very properties that make piperidine attractive can also present challenges. The basicity of the nitrogen can lead to off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.[3][4] Furthermore, the C-H bonds on the ring can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability.[5] These challenges necessitate strategies to precisely modulate the scaffold's properties, and gem-difluorination stands out as a premier solution.

Strategic Property Modulation via Gem-Difluorination

The introduction of a gem-difluoro (CF₂) group is a bioisosteric replacement strategy, where the CF₂ moiety can act as a surrogate for other common functional groups like a carbonyl, an ether oxygen, or a gem-dimethyl group.[6][7] This substitution imparts profound changes due to the unique electronic properties of fluorine.

The following diagram illustrates the logical flow of how this single chemical modification can influence multiple downstream biological outcomes.

Caption: Logical flow of property modulation by gem-difluorination.

The Physicochemical Consequences of Gem-Difluorination

Modulation of Basicity (pKa)

The most predictable effect of introducing a CF₂ group is a significant reduction in the basicity of the piperidine nitrogen. This is a direct result of the powerful electron-withdrawing inductive effect of the two fluorine atoms, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[8][9][10]

Causality: The pKa of a molecule is a critical determinant of its behavior in a biological system. A lower pKa means the compound will be less protonated at physiological pH (7.4). This is highly desirable for several reasons:

-

Reduced hERG Liability: A primary cause of drug-induced cardiac arrhythmia is the binding of basic compounds to the hERG potassium channel. Reducing basicity often mitigates this risk.[3][4]

-

Improved Permeability: A higher proportion of the neutral species can lead to improved membrane permeability and better oral absorption.

-

Altered Target Binding: Modifying the charge state can alter or optimize interactions with the target protein.

| Compound Class | Position of CF₂ | Typical pKa | ΔpKa (vs. Parent) | Reference |

| Parent Piperidine | N/A | ~10.5 - 11.0 | 0 | General |

| 3,3-difluoropiperidine | C3 | ~8.0 - 9.0 | -2.0 to -2.5 | [8] |

| 4,4-difluoropiperidine | C4 | ~9.0 - 9.5 | -1.5 to -2.0 | [8] |

Table 1: Representative pKa values for gem-difluorinated piperidines compared to their non-fluorinated parent compounds. The exact values vary based on other substituents.

Impact on Lipophilicity (LogP/LogD)

Unlike the predictable effect on pKa, the impact of gem-difluorination on lipophilicity (LogP) is complex and can be counterintuitive. The CF₂ group can either increase or decrease lipophilicity depending on its position and the molecular context.[8][9][11][12]

Causality: This complexity arises from two opposing effects:

-

Increased Lipophilicity: The CF₂ group itself is non-polar and can be more lipophilic than a CH₂ group due to its larger size and low polarizability.[13]

-

Decreased Lipophilicity: The strong inductive effect of the fluorine atoms can polarize adjacent C-H bonds, creating localized dipoles that increase interactions with water and thus lower the LogP.[13]

The final outcome depends on the spatial relationship between the CF₂ group and surrounding C-H bonds, which is dictated by the ring's conformation.[8][14] For instance, β,β-difluorinated derivatives have shown slightly increased lipophilicity, while γ,γ- and δ,δ-difluorinated counterparts were found to be less lipophilic.[13]

| Position of CF₂ | Typical ΔLogP (Fluorinated - Parent) | Dominant Effect | Reference |

| β (C3) | +0.1 to +0.3 | Increased local lipophilicity | [13] |

| γ (C4) | -0.2 to -0.5 | Inductive polarization of C-H bonds | [12][13] |

Table 2: General trends in the change in LogP upon gem-difluorination of a piperidine ring.

Conformational Control

Gem-difluorination imposes significant steric and electronic constraints on the piperidine ring, effectively locking it into specific conformations.[15][16][17] This pre-organization of the molecule can be a major advantage in drug design.

Causality: When a drug binds to its target, it must adopt a specific "active" conformation. If a molecule is highly flexible, a significant amount of energy (the "entropic penalty") is lost upon binding as it becomes rigidified. By using gem-difluorination to favor the active conformation even before binding, this entropic penalty is reduced, which can lead to a substantial increase in binding affinity and potency.[16][18]

Caption: Gem-difluorination restricts ring flexibility.

Implications for Drug Metabolism and Pharmacokinetics (DMPK)

One of the most common applications of fluorination in medicinal chemistry is to enhance metabolic stability.

Blocking Metabolic Oxidation

The C-H bonds of a piperidine ring are often sites of oxidation by CYP enzymes, a primary route of drug metabolism and clearance. Replacing a vulnerable CH₂ group with a chemically robust CF₂ group effectively blocks this metabolic pathway. The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic hydroxylation.[11][19]

Causality: By blocking a major clearance pathway, gem-difluorination can:

-

Increase the half-life (t½) of a drug in the body.

-

Improve oral bioavailability (%F).

-

Reduce the required dose and dosing frequency.

However, this strategy is not always successful. In some cases, blocking one metabolic site may simply redirect metabolism to another, previously minor, site on the molecule.[5] In a study on a macrocyclic system, a fluorinated analog was paradoxically less metabolically stable because the conformational changes induced by the CF₂ group exposed an amide bond to hydrolysis.[16] This highlights the importance of a holistic analysis.

| Compound Pair | t½ in Rat Liver Microsomes (min) | Improvement | Reference |

| Piperidine Analog 29 | ~5 | N/A | [5] |

| 4,4-difluoro Analog 30 | ~6 | Minimal | [5] |

| 11β-HSD1 Inhibitor 18 | 6 (in MLM) | N/A | [5] |

| 4-fluoro Analog 20 | >30 (in MLM) | >5-fold | [5] |

Table 3: Comparison of metabolic stability for parent and fluorinated analogs. Note that improvements are context-dependent. (MLM = Mouse Liver Microsomes).

Synthesis Strategies for Gem-Difluorinated Piperidines

The creation of these valuable building blocks relies on robust synthetic chemistry. The most common approach is the deoxofluorination of a corresponding ketone (a piperidone).

Deoxofluorination of Piperidones

This method involves treating a piperidone with a specialized fluorinating agent to convert the C=O group directly into a CF₂ group.

Caption: General workflow for synthesizing gem-difluorinated piperidines.

Common reagents for this transformation include:

-

Diethylaminosulfur trifluoride (DAST)

-

Sulfur tetrafluoride (SF₄)[15]

-

XtalFluor-E®

While effective, these reagents must be handled with extreme care due to their toxicity and reactivity. Recently, safer and more versatile methods, such as those using 3,3-difluoroallyl ammonium salts, are also being developed.[20]

Experimental Protocol: Synthesis of 4,4-Difluoro-1-benzylpiperidine

This protocol is a representative example of a deoxofluorination reaction. All work must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment.

-

Setup: To a dry, inert-atmosphere flask (e.g., oven-dried and cooled under Argon) containing a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq).

-

Solvent: Dissolve the ketone in an appropriate anhydrous solvent (e.g., dichloromethane) to a concentration of ~0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DAST (1.2 eq) in anhydrous dichloromethane dropwise via a syringe over 20 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 4,4-difluorinated product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The unique profile of gem-difluorinated piperidines makes them valuable in various therapeutic areas.

-

Neurotherapeutics: The piperidine scaffold is common in CNS-active drugs.[21][22] Gem-difluorination can help optimize properties like metabolic stability and blood-brain barrier penetration, crucial for treating neurological conditions.[21][22][23]

-

Enzyme Inhibitors: The CF₂ group can act as a non-hydrolyzable mimic of a tetrahedral intermediate formed during enzymatic reactions (e.g., by proteases), leading to potent and stable enzyme inhibitors.[24]

-

Fragment-Based Drug Discovery (FBDD): The conformational rigidity and unique physicochemical properties of small gem-difluorinated piperidines make them excellent 3D fragments for FBDD campaigns, providing novel starting points for lead discovery.[2][4]

Conclusion and Future Outlook

Gem-difluorinated piperidines represent a sophisticated and highly effective tool in the arsenal of the modern medicinal chemist. The strategic introduction of a CF₂ group allows for the deliberate and often predictable modulation of basicity, the nuanced tuning of lipophilicity, the powerful imposition of conformational restraint, and the effective blocking of metabolic hotspots. While the synthesis of these compounds requires specialized reagents and expertise, the potential rewards in terms of improved drug-like properties are substantial. As synthetic methodologies become safer and more efficient, and our understanding of the complex interplay between fluorination and molecular properties deepens, the application of gem-difluorinated piperidines is set to expand, paving the way for the development of safer, more effective therapeutics.

References

-

Trofymchuk, S., et al. (n.d.). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. ACS. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. Retrieved from [Link]

-

Gallo, E., et al. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. FLORE. Retrieved from [Link]

-

Misra, M., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. Retrieved from [Link]

-

Toutah, A., et al. (2018). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. ResearchGate. Retrieved from [Link]

-

Misra, M., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Retrieved from [Link]

-

Grygorenko, O. O., et al. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Retrieved from [Link]

-

Misra, M., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA portal. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Cambridge Open Engage. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Retrieved from [Link]

-

Gallo, E., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Retrieved from [Link]

-

Chen, J., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Retrieved from [Link]

-

Scott, G. K., et al. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Retrieved from [Link]

-

Misra, M., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. Retrieved from [Link]

-

Kihakh, S., et al. (2023). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Retrieved from [Link]

-

Ghorai, A., et al. (2021). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. ResearchGate. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Retrieved from [Link]

-

Frizler, M., et al. (2011). Facing the gem-dialkyl effect in enzyme inhibitor design: preparation of homocycloleucine-based azadipeptide nitriles. PubMed. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Retrieved from [Link]

-

Zimmerman, D. M., et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Retrieved from [Link]

- Lauffer, D. J., et al. (2004). Piperazine and piperidine derivatives for treatment of neurological diseases. Google Patents.

- Shudo, K., et al. (2010). Use of piperine and derivatives thereof for the therapy of neurological conditions. Google Patents.

- Wätjen, F. (2009). Piperidine derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines - American Chemical Society [acs.digitellinc.com]

- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. diva-portal.org [diva-portal.org]

- 19. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. WO2004031148A1 - Piperazine and piperidine derivatives for treatment of neurological diseases - Google Patents [patents.google.com]

- 22. US20100179130A1 - Use of piperine and derivatives thereof for the therapy of neurological conditions - Google Patents [patents.google.com]

- 23. US7560562B2 - Piperidine derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 24. Facing the gem-dialkyl effect in enzyme inhibitor design: preparation of homocycloleucine-based azadipeptide nitriles [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, including the piperidine core, a common scaffold in many pharmaceuticals, and the gem-difluoro group, make it a valuable intermediate for the synthesis of novel therapeutic agents.[2][3] The presence of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in an understanding of its chemical properties and potential hazards, to ensure its safe and effective use in a research and development setting.

Hazard Identification and Physicochemical Properties

1.1. GHS Classification (Predicted)

Based on the structure and available data for similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated. It is crucial to handle the compound as if these hazards are confirmed.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

1.2. Physicochemical Data

| Property | Value | Source |

| CAS Number | 1067915-34-7 | [4] |

| Molecular Formula | C₁₅H₁₇F₂NO₃ | Ambeed |

| Molecular Weight | 297.30 g/mol | Ambeed |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Boiling Point | 365.6 ± 42.0 °C (Predicted) | LookChem |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | LookChem |

Reactivity and Stability Profile

The reactivity of this compound is primarily dictated by the functional groups present: a tertiary amine, a ketone, an ester, and the α,α-difluoro substitution.

2.1. Hydrolytic Stability

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the rate of hydrolysis.[5][6] It is anticipated that the hydrolytic stability of this fluorinated ester may be compromised compared to its non-fluorinated analogs, particularly under basic conditions.[7] Therefore, prolonged storage in protic solvents, especially at non-neutral pH, should be avoided to prevent degradation.

2.2. Reactivity with Common Laboratory Reagents

-

Strong Acids: The tertiary amine of the piperidine ring will be protonated by strong acids to form a salt. The stability of the rest of the molecule under strongly acidic conditions should be evaluated on a small scale.

-

Strong Bases: Strong bases will catalyze the hydrolysis of the ethyl ester. Enolate formation at the C3 position is also possible, which could lead to subsequent reactions.

-

Oxidizing Agents: The benzyl group and the piperidine ring are susceptible to oxidation by strong oxidizing agents. Reactions with potent oxidizers should be approached with caution.

-

Reducing Agents: The ketone at the C4 position can be reduced by common reducing agents such as sodium borohydride.

2.3. Thermal Stability and Decomposition

Specific thermal decomposition data for this compound is not available. However, upon heating, decomposition may occur. Hazardous decomposition products could include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). The generation of HF is a significant concern with all fluorinated organic compounds at elevated temperatures.

Safe Handling and Personal Protective Equipment (PPE)

A multi-faceted approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

3.1. Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently and immediately if contaminated. |

| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact. |

| Respiratory | Respirator (if necessary) | Work should be conducted in a fume hood to avoid the need for respiratory protection. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |

3.3. Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and protecting the laboratory environment.

4.1. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[6]

-

Protect from moisture to prevent hydrolysis.[6]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

4.2. Disposal

-

All waste containing this compound must be considered hazardous.

-

Collect waste in a dedicated, labeled, and sealed container.

-

Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

5.1. Spills

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the laboratory and alert others. Contact your institution's emergency response team immediately.

5.2. Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Toxicological Insights and Rationale

While specific toxicological data for this compound is limited, the structural motifs provide clues to its potential biological effects.

6.1. Fluorinated Piperidines in Drug Discovery

The piperidine ring is a common feature in many CNS-active drugs. The introduction of fluorine can modulate the basicity (pKa) of the piperidine nitrogen.[2][3] This is significant because a lower pKa can reduce the affinity for the hERG potassium channel, which is associated with cardiac toxicity.[2][3]

6.2. α,α-Difluoro Ketone Moiety

The α,α-difluoro-β-ketoester functionality is a key reactive center. Studies on similar α,α-difluoro-β-aminoketones have shown variable stability in rat serum, suggesting that the metabolic stability of this class of compounds can be influenced by the surrounding chemical structure.[8] This highlights the importance of empirical evaluation of the stability and metabolic fate of any new compound containing this moiety.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and create a safe laboratory environment for the exploration of new chemical entities.

References

-

Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2457. [Link][5][6]

-

Fluorinated Pharmaceutical Intermediates Storage. (2025). Blog. [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link][2][3]

-

Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

- Pashkevich, K. I., Saloutin, V. I., Fomin, A. N., Rudaya, M. N., & Egorova, L. G. (1987). Reactions of fluoroalkyl-..beta..-ketoesters with ammonia. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 36(1), 134-139.

-

National Institutes of Health. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. [Link][8]

-

LookChem. (n.d.). Cas 1067915-34-7,this compound. [Link]

-

ResearchGate. (2019). Are perfluoro esters and nitriles stable to hydrolysis?. [Link][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]

- 5. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this complex organic molecule. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its behavior in various organic solvents is paramount for process optimization, purification, and formulation.[1][2]

Introduction to the Molecule: A Structural Perspective

This compound (CAS No. 1067915-34-7) is a synthetic compound with the molecular formula C₁₅H₁₇F₂NO₃.[1][3] Its structure is characterized by a piperidine ring, a benzyl group, an ethyl carboxylate moiety, and two fluorine atoms.[1] These features impart a unique combination of polarity and lipophilicity, which are critical determinants of its solubility.

Key Structural Features Influencing Solubility:

-

Piperidine Ring: A heterocyclic amine that can act as a hydrogen bond acceptor.

-

Benzyl Group: A large, nonpolar aromatic group that contributes to lipophilicity.

-

Ethyl Carboxylate: An ester group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Difluoro Group: The two fluorine atoms significantly increase the molecule's polarity and can influence its interaction with solvents.[4] Fluorinated compounds often exhibit unique solubility properties, sometimes being both hydrophobic and lipophobic.[4][5]

Theoretical Solubility Profile: "Like Dissolves Like" in Practice

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[6] The polarity of both the solute and the solvent is a key factor.[6] Based on its structure, this compound possesses both polar (ester, ketone, difluoro) and nonpolar (benzyl) regions, suggesting it will exhibit a nuanced solubility profile.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the ester and ketone groups of the target molecule. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl oxygens and the nitrogen of the piperidine ring. However, the large nonpolar benzyl group may limit high solubility. |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The dominant nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of the molecule. The bulky benzyl group may allow for some limited interaction with toluene. |

| Other | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are highly polar aprotic solvents capable of effectively solvating a wide range of organic molecules. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a systematic approach to experimentally determine the solubility of this compound. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Ethanol, Hexane, Toluene, Acetonitrile, DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Sample Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments. Careful control of these variables is crucial for obtaining reliable data.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent.[6] It is essential to maintain a constant and recorded temperature throughout the experiment.

-

Purity of the Compound: Impurities can affect the measured solubility. Ensure the starting material is of high purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous media were to be used, the pH would significantly impact the solubility of a compound with a basic nitrogen atom like the piperidine ring.[6]

Conclusion

The solubility of this compound in organic solvents is governed by its complex molecular structure, which includes both polar and nonpolar functionalities. While a theoretical assessment provides valuable initial guidance, rigorous experimental determination is essential for accurate and actionable data. The protocol outlined in this guide offers a robust framework for researchers to systematically evaluate the solubility of this important pharmaceutical intermediate, thereby facilitating its effective use in synthesis, purification, and formulation development.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

Cas 1067915-34-7,this compound. (n.d.). LookChem. Retrieved from [Link]

-

The factors that influence solubility in perfluoroalkane solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Factors affecting solubility. (n.d.). Retrieved from [Link]

-

Why do biphasic systems of fluorous and organic solvents form? (2012, May 23). Chemistry Stack Exchange. Retrieved from [Link]

-

Specifications of this compound. (n.d.). Capot Chemical. Retrieved from [Link]

-

What is the solubility of water in fluorous (fluorinated) solvents? (2017, October 19). ResearchGate. Retrieved from [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed. Retrieved from [Link]

Sources

- 1. huang.lookchem.com [huang.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.com [capotchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

commercial suppliers of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

An In-Depth Technical Guide to Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1067915-34-7) is a synthetic compound of significant interest in the field of medicinal chemistry.[1][2] Its value lies in its unique molecular architecture, which combines a piperidine scaffold with a gem-difluoro motif. The piperidine ring is the most prevalent nitrogen-containing heterocycle found in pharmaceuticals, while the strategic incorporation of fluorine atoms is a widely recognized strategy for enhancing the pharmacological profile of drug candidates.[3] Approximately 20% of all globally sold medicines contain fluorine, a testament to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, its critical applications in drug discovery, and practical information on procurement and handling.

Part 1: Physicochemical Properties and Structural Analysis

The molecular structure of this compound is foundational to its utility. The N-benzyl group serves as a common protecting group, while the ethyl carboxylate offers a reactive handle for further chemical modification. The most impactful feature is the gem-difluoro group at the C5 position, adjacent to the ketone. This substitution dramatically influences the electronic properties of the molecule, enhancing its potential for improved bioavailability and stability compared to non-fluorinated analogs.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1067915-34-7 | [2][5][6] |

| Molecular Formula | C₁₅H₁₇F₂NO₃ | [2] |

| Molecular Weight | 297.3 g/mol | [2] |

| Appearance | Solid | [7] |

| Storage Conditions | 0-8°C | [2] |

Structural Diagram

Caption: Chemical structure of the title compound.

Part 2: Synthesis and Manufacturing

A likely approach involves the construction of the core piperidone ring followed by a fluorination step. The synthesis could start from a protected piperidone precursor, which is then carboxylated and subsequently fluorinated.

Hypothetical Synthetic Workflow

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical research.[1][2] The incorporation of a gem-difluoro moiety into the piperidine scaffold can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa), making it a desirable feature in modern drug design.[2][3] This guide details a robust two-step synthetic strategy, commencing with the preparation of the non-fluorinated β-keto ester precursor via a Dieckmann condensation, followed by a direct electrophilic difluorination. We provide in-depth mechanistic insights, step-by-step experimental protocols, and data interpretation to ensure reliable and reproducible execution by researchers in drug development and organic synthesis.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals and natural products.[2] Its three-dimensional structure provides an excellent scaffold for orienting substituents in precise vectors to interact with biological targets.[2] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of medicinal chemistry.[4] The gem-difluoromethylene group (CF₂), in particular, serves as a unique bioisostere for a carbonyl group or a metabolically labile methylene group, often enhancing binding affinity and improving pharmacokinetic profiles.[2]

The target molecule, this compound, is a versatile intermediate.[1][5] The β-keto ester functionality allows for a wide array of subsequent chemical transformations, while the difluoro group at the C5 position locks the conformation and introduces the beneficial electronic properties of fluorine. This guide presents a reliable pathway to access this high-value compound.

Synthetic Strategy & Mechanistic Rationale

The synthesis is approached in a two-stage sequence, designed for efficiency and scalability.

-

Stage 1: Dieckmann Condensation to form the Piperidone Ring. The core piperidone ring is constructed using an intramolecular Claisen reaction, known as the Dieckmann condensation.[6][7][8] This classic carbon-carbon bond-forming reaction is ideal for creating five- and six-membered rings.[7][9] An acyclic diester precursor is treated with a strong base to generate an enolate, which then attacks the second ester group intramolecularly to cyclize, forming the β-keto ester product, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[10][11]

-

Stage 2: Electrophilic Difluorination. The second stage involves the introduction of the gem-difluoro group at the C5 position, which is alpha to the ketone. This is achieved through an electrophilic fluorination reaction. The C5 methylene protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a base generates an enolate, which acts as a nucleophile. This enolate attacks a powerful electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[12][13][14] The introduction of the first fluorine atom increases the acidity of the remaining proton on C5, facilitating a second, rapid fluorination event to yield the desired 5,5-difluoro product.[15]

Visualized Synthetic Workflow

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This protocol is based on the principles of the Dieckmann condensation for constructing the piperidone ring system.[10][11]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Synthesis Grade | Custom Synthesis | Precursor diester |

| Sodium Ethoxide (NaOEt) | Reagent Grade, 95% | Sigma-Aldrich | Strong, non-nucleophilic base (in this context) |

| Toluene | Anhydrous, 99.8% | Acros Organics | Reaction solvent |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Chemical | For neutralization |

| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For washing |

| Brine (Saturated NaCl) | ACS Grade | VWR | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | Drying agent |

Equipment:

-

Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add anhydrous toluene (250 mL) followed by sodium ethoxide (1.1 equivalents).

-

Substrate Addition: Dissolve 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (1.0 equivalent) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of sodium ethoxide in toluene over 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching and Neutralization: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (aq.) until the pH of the aqueous layer is approximately 6-7.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate as a pale yellow oil.[16]

Protocol 2: Synthesis of this compound

This protocol employs an electrophilic fluorination using Selectfluor®, a widely used and effective N-F reagent.[15][17]